

Applications of Tetrakis(dimethoxyboryl)methane in Organic Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: Tetrakis(dimethoxyboryl)methane

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Introduction

Tetrakis(dimethoxyboryl)methane, systematically named octamethylmethanetetrayltetraboronate with the chemical formula $C[B(OMe)_2]_4$, is a valuable and versatile synthetic intermediate in organic chemistry. Its utility primarily stems from its ability to serve as a precursor to the highly nucleophilic tris(dimethoxyboryl)methide anion, $\{C[B(OMe)_2]_3\}^-$. This carbanion has proven to be a potent reagent for the formation of carbon-carbon bonds, enabling the synthesis of a variety of organic molecules. This document provides detailed application notes and experimental protocols for the synthesis of **tetrakis(dimethoxyboryl)methane** and its subsequent use in key organic transformations.

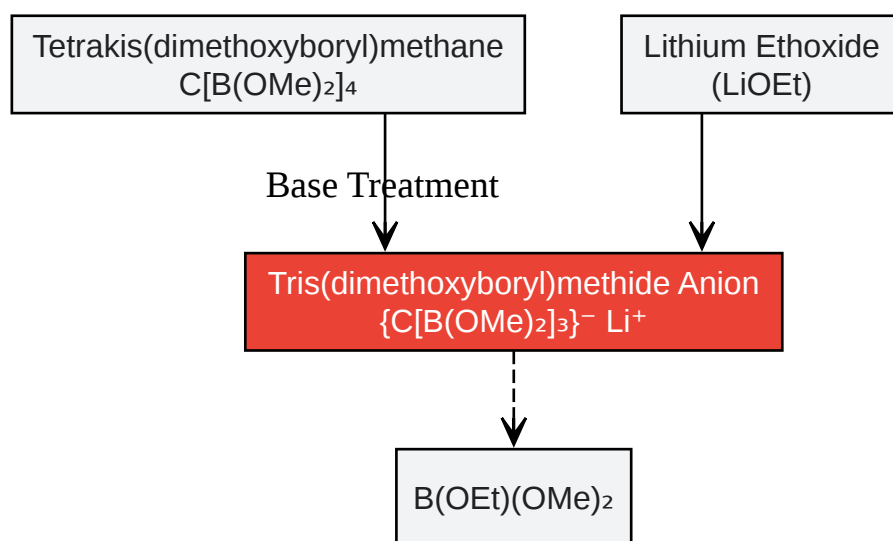
Application Notes

Synthesis of Tetrakis(dimethoxyboryl)methane

The preparation of **tetrakis(dimethoxyboryl)methane** is foundational to its application. The original synthesis, developed by Castle and Matteson, involves the reaction of chloroform with lithium and chlorodimethoxyborane. This method provides access to the tetraboronated methane derivative, a stable, crystalline solid that can be stored and handled under standard laboratory conditions.

Generation of the Tris(dimethoxyboryl)methide Anion

A key application of **tetrakis(dimethoxyboryl)methane** is its conversion to the tris(dimethoxyboryl)methide anion. This is typically achieved by reacting **tetrakis(dimethoxyboryl)methane** with a strong, non-nucleophilic base, such as lithium ethoxide in an anhydrous, non-protic solvent like tetrahydrofuran (THF). The resulting lithium tris(dimethoxyboryl)methide is a powerful nucleophile that can be used in a variety of subsequent reactions.

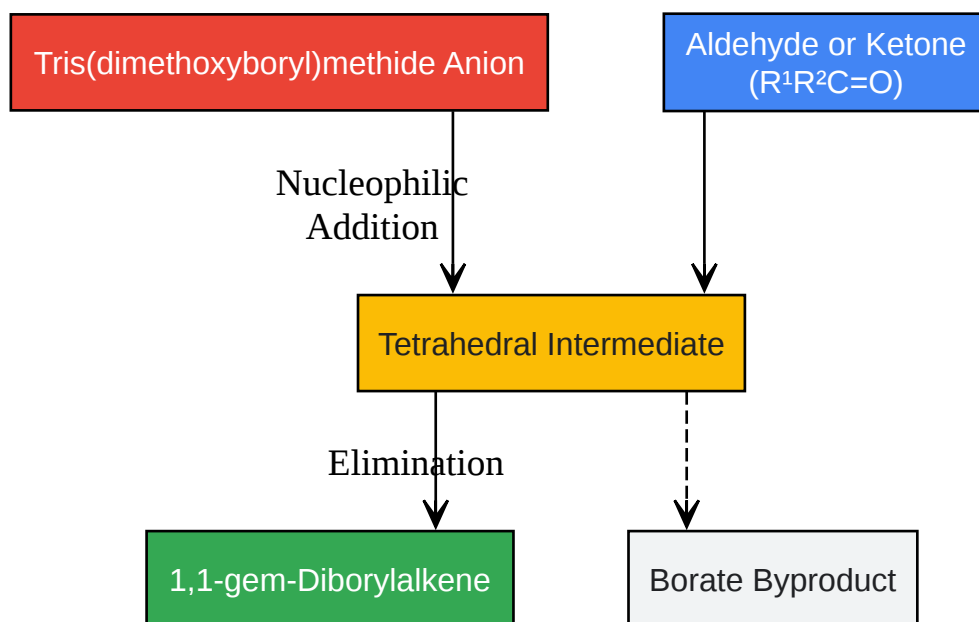


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Caption: Generation of the tris(dimethoxyboryl)methide anion.

Carbon-Carbon Bond Formation via Nucleophilic Addition

The tris(dimethoxyboryl)methide anion readily participates in nucleophilic addition reactions with a range of electrophiles. A significant application is the Boron-Wittig olefination reaction with aldehydes and ketones. This reaction provides a convenient route to 1,1-gem-diborylalkenes, which are themselves versatile synthetic intermediates.



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Caption: Boron-Wittig olefination workflow.

Potential in Cross-Coupling Reactions

While less documented, the tris(dimethoxyboryl)methide anion holds potential as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its reaction with aryl or vinyl halides could provide a novel method for the synthesis of functionalized gem-diboryl compounds, which are precursors to a variety of other functional groups. Further research in this area is warranted to explore the scope and limitations of this application.

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(dimethoxyboryl)methane

Materials:

- Anhydrous tetrahydrofuran (THF)
- Lithium metal, fine shavings
- Bromotrichloromethane (CBrCl₃)

- Chlorodimethoxyborane ($\text{ClB}(\text{OMe})_2$)
- Anhydrous diethyl ether
- Pentane

Procedure:

- A dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with lithium shavings (1.5 g, 0.21 mol) and anhydrous THF (100 mL) under an argon atmosphere.
- A solution of bromotrichloromethane (10.0 g, 0.05 mol) in anhydrous THF (25 mL) is added dropwise to the stirred suspension of lithium at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is refluxed for an additional 30 minutes.
- The reaction mixture is cooled in an ice bath, and a solution of chlorodimethoxyborane (21.3 g, 0.20 mol) in anhydrous THF (50 mL) is added dropwise with vigorous stirring.
- The mixture is stirred at room temperature for 1 hour and then refluxed for 2 hours.
- The solvent is removed under reduced pressure, and the residue is extracted with anhydrous diethyl ether (3 x 50 mL).
- The combined ether extracts are filtered, and the solvent is evaporated to yield a solid residue.
- The crude product is recrystallized from pentane to afford colorless crystals of **tetrakis(dimethoxyboryl)methane**.

Quantitative Data:

Parameter	Value
Typical Yield	60-70%
Melting Point	123-125 °C
Appearance	Colorless crystals

Protocol 2: Generation and Reaction of Lithium Tris(dimethoxyboryl)methide with an Aldehyde (Boron-Wittig Olefination)

Materials:

- **Tetrakis(dimethoxyboryl)methane**
- Anhydrous tetrahydrofuran (THF)
- Anhydrous ethanol
- n-Butyllithium (in hexanes)
- Benzaldehyde
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

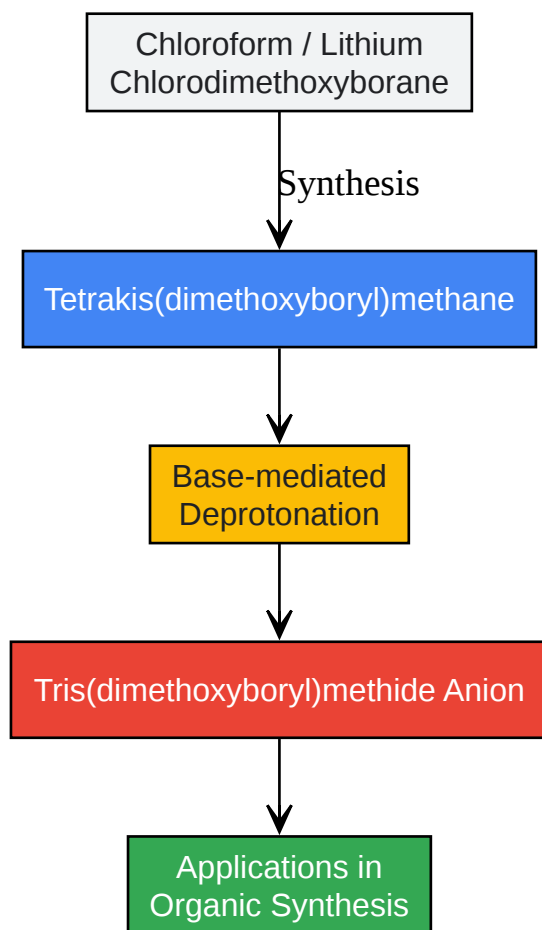
- **Preparation of Lithium Ethoxide:** In a dry flask under argon, anhydrous ethanol (0.46 g, 10 mmol) is dissolved in anhydrous THF (20 mL). The solution is cooled to 0 °C, and n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) is added dropwise. The mixture is stirred for 15 minutes at 0 °C.

- Formation of the Anion: A solution of **tetrakis(dimethoxyboryl)methane** (3.46 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise to the freshly prepared lithium ethoxide solution at 0 °C. The reaction mixture is stirred for 30 minutes at this temperature.
- Reaction with Aldehyde: Benzaldehyde (1.06 g, 10 mmol) is added dropwise to the solution of the tris(dimethoxyboryl)methide anion at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.
- Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 30 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the corresponding 1,1-bis(dimethoxyboryl)styrene.

Quantitative Data (Representative):

Electrophile	Product	Yield (%)
Benzaldehyde	1,1-Bis(dimethoxyboryl)styrene	85
Cyclohexanone	1-[Bis(dimethoxyboryl)methylene]cyclohexane	78

Logical Relationships in Synthesis



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Caption: Synthetic pathway from starting materials to applications.

Conclusion

Tetrakis(dimethoxyboryl)methane is a key reagent that provides access to the synthetically useful tris(dimethoxyboryl)methide anion. The protocols outlined above provide a foundation for its synthesis and application in carbon-carbon bond-forming reactions. The versatility of the resulting organoboron products opens avenues for further functionalization, making this methodology highly valuable for researchers in organic synthesis and drug development. Further exploration of its role in cross-coupling reactions is a promising area for future investigation.

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